molecular formula C13H16N2O3S2 B5786053 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B5786053
M. Wt: 312.4 g/mol
InChI Key: XQDFMIIMGIQOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide, also known as DTTAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DTTAA is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation. This compound has also been shown to modulate the activity of various signaling pathways, which can lead to changes in gene expression and cellular function.

Advantages and Limitations for Lab Experiments

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. However, this compound also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of the specific signaling pathways and cellular targets of this compound. This can lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Additionally, the potential toxicity of this compound at high concentrations should be further investigated to ensure its safety for therapeutic use.
Conclusion
This compound is a novel compound that has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound can lead to the development of more targeted therapies for cancer and neurodegenerative diseases.

Synthesis Methods

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide can be synthesized using various methods, including the reaction of 2-aminothiazole with 2,5-dimethoxybenzaldehyde followed by the reaction with chloroacetyl chloride and thioacetamide. Another method involves the reaction of 2-aminothiazole with 2,5-dimethoxybenzaldehyde followed by the reaction with chloroacetic acid and thiosemicarbazide. The synthesis of this compound has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-17-9-3-4-11(18-2)10(7-9)15-12(16)8-20-13-14-5-6-19-13/h3-4,7H,5-6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDFMIIMGIQOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.